molecular formula C10H20N2 B1427442 4-Methyl-1,4-diazaspiro[5.5]undecane CAS No. 933689-94-2

4-Methyl-1,4-diazaspiro[5.5]undecane

Cat. No. B1427442
M. Wt: 168.28 g/mol
InChI Key: IYJBTTDXFABNJG-UHFFFAOYSA-N
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Description

4-Methyl-1,4-diazaspiro[5.5]undecane is a chemical compound . It contains a total of 48 bonds, including 22 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 sulfonamide .


Synthesis Analysis

The synthesis of 1,4-diazaspiro[5.5]undecane and its analogues has been described in a patent application . The process involves preparing these compounds for use in the creation of certain pharmaceutical compounds, particularly for the treatment of disorders involving abnormal cellular proliferation .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,4-diazaspiro[5.5]undecane includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 48 bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-1,4-diazaspiro[5.5]undecane, such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties, can be found in chemical databases .

Scientific Research Applications

Chemical Synthesis and Applications

4-Methyl-1,4-diazaspiro[5.5]undecane is a diazine compound, a class of heterocyclic compounds with two nitrogen atoms. These compounds have diverse chemical and biological properties and are synthesized for various applications. For example, a practical synthesis method was developed for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of certain pharmaceutical compounds. This method circumvents the use of expensive and toxic materials, making the synthesis more practical and economical (Qiu et al., 2009).

Biological Activities and Pharmaceutical Applications

The 1,4-diazepine ring system, which is structurally related to 4-Methyl-1,4-diazaspiro[5.5]undecane, is associated with a wide range of biological activities. These compounds are studied extensively for their therapeutic potential. The 1,4-diazepine derivatives exhibit significant biological activities such as antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties, making them highly relevant for pharmaceutical applications (Rashid et al., 2019).

Future Directions

The future directions of research on 4-Methyl-1,4-diazaspiro[5.5]undecane could involve further exploration of its potential applications in the treatment of diseases, given the antiviral activity observed in related compounds . Additionally, the development of more efficient synthesis methods could be a focus of future research .

properties

IUPAC Name

4-methyl-1,4-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-7-11-10(9-12)5-3-2-4-6-10/h11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJBTTDXFABNJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC2(C1)CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,4-diazaspiro[5.5]undecane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1,4-diazaspiro[5.5]undecane
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Reactant of Route 5
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Reactant of Route 6
4-Methyl-1,4-diazaspiro[5.5]undecane

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